1-[3'-(2-Amino-ethyl)-biphenyl-3-yl]-ethanol hydrochloride
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Overview
Description
1-[3’-(2-Aminoethyl)-biphenyl-3-yl]-ethanol hydrochloride is a chemical compound that features a biphenyl structure with an aminoethyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(2-Aminoethyl)-biphenyl-3-yl]-ethanol hydrochloride typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Addition of Ethanol Group: The ethanol group can be added via a reduction reaction, often using a reducing agent such as lithium aluminum hydride.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3’-(2-Aminoethyl)-biphenyl-3-yl]-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-[3’-(2-Aminoethyl)-biphenyl-3-yl]-ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3’-(2-Aminoethyl)-biphenyl-3-yl]-ethanol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, potentially modulating their activity. The biphenyl structure may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Tryptamine: A compound with a similar aminoethyl group but different overall structure.
Dopamine: Contains an aminoethyl group and is involved in neurotransmission.
Serotonin: Another neurotransmitter with a similar functional group.
Uniqueness: 1-[3’-(2-Aminoethyl)-biphenyl-3-yl]-ethanol hydrochloride is unique due to its specific biphenyl structure combined with the aminoethyl and ethanol groups. This combination of functional groups provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-[3-[3-(2-aminoethyl)phenyl]phenyl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-12(18)14-5-3-7-16(11-14)15-6-2-4-13(10-15)8-9-17;/h2-7,10-12,18H,8-9,17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOWIHAXEDUSGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CC(=C2)CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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